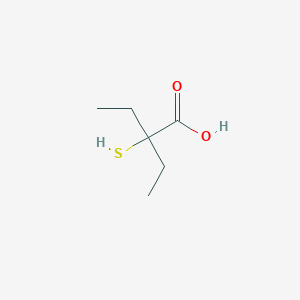

2-ethyl-2-mercapto-butyric acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O2S |

|---|---|

Molecular Weight |

148.23 g/mol |

IUPAC Name |

2-ethyl-2-sulfanylbutanoic acid |

InChI |

InChI=1S/C6H12O2S/c1-3-6(9,4-2)5(7)8/h9H,3-4H2,1-2H3,(H,7,8) |

InChI Key |

RHWVWTFNVRDIOU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C(=O)O)S |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Ethyl 2 Mercapto Butyric Acid

Strategies for the Construction of the 2-ethyl-2-mercapto-butyric Acid Carbon Skeleton

The primary challenge in synthesizing this compound lies in the creation of the quaternary stereocenter at the C-2 position, which bears both an ethyl group and a mercapto group. The synthetic approach typically begins with a functionalized butyric acid derivative. A common precursor for such syntheses is 2-ethylbutyric acid, which can be prepared through methods like the malonic ester synthesis or the carbonation of an appropriate Grignard reagent.

A key intermediate for introducing the mercapto group is an α-halo derivative, such as 2-bromo-2-ethylbutyric acid. This intermediate can be synthesized from 2-ethylbutyric acid via α-halogenation, a reaction often accomplished using N-bromosuccinimide (NBS) under radical conditions or bromine in the presence of a catalyst like phosphorus tribromide (PBr₃), following a procedure analogous to the Hell-Volhard-Zelinsky reaction.

Once the α-halo precursor is obtained, the mercapto group can be introduced via a nucleophilic substitution reaction. This typically involves an Sₙ2 mechanism where a sulfur-containing nucleophile displaces the halide (e.g., bromide) at the α-carbon.

A common and effective sulfur nucleophile for this transformation is the hydrosulfide (B80085) anion (SH⁻), often sourced from sodium hydrosulfide (NaSH). The reaction of 2-bromo-2-ethylbutyric acid with NaSH would lead to the direct formation of this compound. An alternative two-step method involves using thiourea (B124793). Thiourea first attacks the α-bromo acid to form a stable isothiouronium salt intermediate. Subsequent hydrolysis of this salt under basic conditions (e.g., with sodium hydroxide) efficiently yields the desired thiol, this compound. This latter method is often preferred as it avoids the use of gaseous and foul-smelling hydrogen sulfide (B99878) that can be generated when using NaSH.

Thiolation at the alpha position of butyric acid derivatives is fundamentally achieved through the nucleophilic substitution pathway described above. The process begins with the activation of the α-position, most commonly by halogenation. The reaction of 2-ethylbutyric acid with a halogenating agent creates an electrophilic α-carbon, which is susceptible to attack by a sulfur nucleophile.

The choice of the sulfur reagent is critical for the success of the thiolation. Direct thiolation using reagents like sodium hydrosulfide can be effective, while the thiourea method provides a more controlled, odorless alternative.

| Step | Reaction Type | Starting Material | Key Reagents | Intermediate/Product |

| 1 | α-Halogenation | 2-Ethylbutyric acid | Br₂, PBr₃ (catalyst) | 2-Bromo-2-ethylbutyric acid |

| 2a | Nucleophilic Substitution (Direct) | 2-Bromo-2-ethylbutyric acid | Sodium Hydrosulfide (NaSH) | This compound |

| 2b | Nucleophilic Substitution (Indirect) | 2-Bromo-2-ethylbutyric acid | 1. Thiourea 2. NaOH (aq), Heat | This compound |

The C-2 carbon of this compound is a chiral center. Achieving an enantioselective synthesis, which produces a single enantiomer (R or S), requires advanced stereocontrolled methods. A prevalent strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct a reaction to occur from a specific direction, thereby creating the desired stereochemistry.

For instance, a derivative of butyric acid could be attached to a chiral auxiliary, such as an Evans oxazolidinone. The resulting imide can be deprotonated to form a chiral enolate. Subsequent reactions, such as ethylation and thiolation, would proceed with high stereoselectivity controlled by the steric hindrance of the auxiliary. After the desired stereocenter is set, the auxiliary is cleaved, yielding the enantiomerically enriched product. While this represents a plausible route, specific applications for the synthesis of this compound are not widely documented.

The stereocontrolled introduction of the ethyl group at the α-position is a critical step in the enantioselective synthesis of the target molecule. Using the chiral auxiliary approach mentioned previously, one would start with a precursor that already contains the butyric acid backbone attached to the auxiliary.

The process would involve the following conceptual steps:

Formation of a Chiral Enolate: The α-proton of the butyric acid-chiral auxiliary conjugate is removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The chiral auxiliary blocks one face of the resulting planar enolate.

Stereoselective Alkylation: The enolate is then reacted with an ethylating agent, such as ethyl iodide (CH₃CH₂I). The electrophile will preferentially attack from the less sterically hindered face, leading to the formation of one diastereomer in excess.

Subsequent Functionalization: After the stereocontrolled installation of the ethyl group, the mercapto group would be introduced, and the chiral auxiliary would be removed to yield the final enantiomerically enriched product.

Functional Group Interconversions and Derivatization

Once this compound is synthesized, its functional groups can be further modified. The carboxylic acid and mercapto moieties offer sites for various chemical transformations.

The carboxylic acid group of this compound can be readily converted into an ester. The most common method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.comchemguide.co.uk This reaction involves heating the carboxylic acid with an excess of an alcohol (such as ethanol to form the ethyl ester) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com

The reaction is an equilibrium process. To drive it towards the formation of the ester, the alcohol is often used as the solvent, and water, the byproduct, can be removed as it forms. chemguide.co.uk A potential complication is the presence of the free thiol (-SH) group, which can be susceptible to oxidation under certain conditions. However, under the acidic, non-oxidizing conditions of a typical Fischer esterification, the reaction is expected to proceed to yield the corresponding ester, for example, ethyl 2-ethyl-2-mercaptobutanoate.

| Reactant Alcohol | Ester Product Name | Product Chemical Formula |

| Methanol | Methyl 2-ethyl-2-mercaptobutanoate | C₇H₁₄O₂S |

| Ethanol | Ethyl 2-ethyl-2-mercaptobutanoate | C₈H₁₆O₂S |

| Propanol | Propyl 2-ethyl-2-mercaptobutanoate | C₉H₁₈O₂S |

| Isopropanol | Isopropyl 2-ethyl-2-mercaptobutanoate | C₉H₁₈O₂S |

Amidation and Peptide Coupling Strategies

The formation of an amide bond from this compound presents a significant synthetic challenge due to the steric hindrance at the α-carbon. This quaternary center, substituted with two ethyl groups, impedes the approach of an amine to the activated carboxylic acid, making standard peptide coupling conditions often inefficient. researchgate.net Traditional activation methods like carbodiimides may result in slow reaction rates and low yields. researchgate.net

To overcome these steric challenges, more potent coupling reagents and specialized strategies are necessary. The use of N-(α-aminoacyl)benzotriazoles has been shown to be an effective route for synthesizing sterically hindered peptides, providing good yields while retaining chirality. researchgate.net Other highly efficient coupling reagents are particularly suited for sterically hindered α,α-disubstituted amino acids. These include:

COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylidene-aminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate): A novel reagent with coupling efficiency comparable to HATU, noted for its safety and high solubility.

TOTT (2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethyl-isothiouronium tetrafluoroborate): A thiuronium salt that has shown good results in coupling sterically hindered amino acids with low levels of racemization.

TFFH (Tetramethylfluoroformamidinium hexafluorophosphate): This reagent generates highly reactive amino acid fluorides in situ, which are particularly effective for coupling sterically demanding residues.

The general principle for these reactions involves the activation of the carboxylic acid group of this compound to form a highly reactive intermediate. This intermediate can then react with a primary or secondary amine to form the desired amide bond, even with the significant steric hindrance present. The choice of solvent and base is also critical, with non-coordinating bases often preferred to minimize side reactions.

| Coupling Reagent | Description | Application for Hindered Acids |

| Benzotriazole Activation | Forms N-acylbenzotriazoles as reactive intermediates. | Effective for coupling hindered amino acids with good yields and chirality retention. researchgate.net |

| COMU | Oxyma-based uronium salt, safer alternative to HOBt/HOAt-based reagents. | High coupling efficiency, comparable to HATU; suitable for microwave-accelerated synthesis. |

| TOTT | Thiuronium salt of 2-mercaptopyridone-1-oxide. | Good performance with hindered amino acids, with lower reported racemization. |

| TFFH | Generates amino acid fluorides in situ. | Highly efficient for coupling α,α-disubstituted amino acids. |

Oxidation of the Thiol Group to Sulfoxides and Sulfones

The thiol group of this compound is susceptible to oxidation, yielding sulfenic acids, sulfinic acids (sulfoxides), and ultimately sulfonic acids (sulfones). The controlled oxidation to sulfoxides and sulfones represents an important chemical transformation, as these functional groups are prevalent in various biologically active molecules and synthetic intermediates.

The oxidation proceeds in a stepwise manner. Mild oxidation of the thiol first yields a disulfide. More vigorous oxidation of the thiol or sulfide can produce the corresponding sulfoxide (B87167), and further oxidation leads to the sulfone. masterorganicchemistry.com

Synthesis of Sulfoxides: Selective oxidation of the thiol or its corresponding sulfide to a sulfoxide can be achieved using a variety of reagents under controlled conditions. Common oxidants include:

Hydrogen Peroxide (H₂O₂): Often used with a catalyst, such as tantalum carbide or certain organocatalysts like 2,2,2-trifluoroacetophenone, to achieve high selectivity for the sulfoxide. organic-chemistry.org

Peroxy Acids (e.g., m-CPBA): A common reagent for the oxidation of sulfides to sulfoxides. masterorganicchemistry.com

Polymer-supported Periodate: This reagent allows for clean and high-yield oxidation of sulfides to sulfoxides with simple workup.

Microsomal Oxidation: Biological systems, specifically liver microsomes, are capable of oxidizing α-thiocarboxylic acids to their corresponding sulfoxides. nih.gov

Synthesis of Sulfones: Further oxidation of the intermediate sulfoxide or direct, more forceful oxidation of the sulfide leads to the formation of a sulfone. This transformation requires stronger oxidizing agents or more forcing conditions.

Hydrogen Peroxide (H₂O₂): In the presence of catalysts like niobium carbide or with additives such as triflic acid, H₂O₂ can efficiently oxidize sulfides to sulfones. organic-chemistry.orgorganic-chemistry.org

Urea-Hydrogen Peroxide with Phthalic Anhydride (B1165640): This system provides an environmentally friendly method for the metal-free oxidation of sulfides directly to sulfones. organic-chemistry.org

Davis Reagent (2-(Phenylsulfonyl)-3-phenyloxaziridine): This reagent can be used for the oxidation of thiolates to generate sulfinate anions, which can then be alkylated to form sulfones. organic-chemistry.org

| Oxidation Product | Reagent/Method | Key Features |

| Sulfoxide | H₂O₂ / Tantalum Carbide | Catalytic, high yield. organic-chemistry.org |

| Sulfoxide | m-Chloroperoxybenzoic acid (m-CPBA) | Common and effective laboratory method. masterorganicchemistry.com |

| Sulfone | H₂O₂ / Niobium Carbide | Catalytic, efficient conversion to sulfone. organic-chemistry.org |

| Sulfone | Urea-Hydrogen Peroxide / Phthalic Anhydride | Metal-free, environmentally benign. organic-chemistry.org |

Formation of Thioether and Disulfide Linkages

The thiol functional group of this compound serves as a versatile handle for the formation of C-S bonds, leading to thioethers (sulfides) and disulfides.

Thioether Formation: The synthesis of thioethers from this compound typically proceeds via an S-alkylation reaction, analogous to the Williamson ether synthesis. masterorganicchemistry.com The process involves two main steps:

Deprotonation: The thiol is treated with a strong base (e.g., NaH) to deprotonate the acidic thiol proton, forming a highly nucleophilic thiolate anion. masterorganicchemistry.com

Nucleophilic Substitution: The resulting thiolate attacks an alkyl halide (or other electrophile with a suitable leaving group) in an Sₙ2 reaction to form the thioether linkage. masterorganicchemistry.com

This reaction is a fundamental method for creating carbon-sulfur bonds and is widely employed in organic synthesis. acsgcipr.org

Disulfide Formation: Disulfide linkages are formed through the oxidative coupling of two thiol molecules. This reaction is a key process in protein chemistry, responsible for forming cysteine bridges. masterorganicchemistry.com For this compound, this transformation would result in a dimer linked by an S-S bond. This process can be achieved under mild oxidizing conditions. masterorganicchemistry.com Common reagents for this transformation include:

Iodine (I₂): A classic and effective reagent for the oxidation of thiols to disulfides. masterorganicchemistry.com

Air Oxidation: In the presence of a base or a metal catalyst, atmospheric oxygen can be sufficient to oxidize thiols to disulfides. Thioglycolic acid, for example, is readily oxidized by air.

Dimethyl Sulfoxide (DMSO): Can also serve as a mild oxidant for this purpose.

The formation of a disulfide bond is a reversible redox process; the disulfide can be reduced back to the corresponding thiols using reducing agents. masterorganicchemistry.com

Catalytic Approaches in the Synthesis of this compound and its Analogs

Modern catalytic methods offer powerful tools for the synthesis and functionalization of complex molecules like this compound and its derivatives. These approaches include transition metal catalysis, asymmetric organocatalysis, and biocatalysis.

Transition Metal-Catalyzed Transformations

Transition metal catalysis provides efficient pathways for forming and modifying carboxylic acids and their derivatives. For a molecule like this compound, these methods can be applied to either the carboxylic acid moiety or the thiol group.

Decarbonylative Coupling: Palladium or nickel catalysts can facilitate the decarbonylation of carboxylic acids or their thioester derivatives. This allows for the formation of new C-S or C-C bonds where the carboxyl group once was. A notable application is the decarbonylative synthesis of sulfides from carboxylic acids and thioesters via a cross-over C-S activation and acyl capture mechanism. rsc.org

C-H Activation: Transition metals are widely used to activate C-H bonds, enabling the introduction of new functional groups. While challenging at the quaternary center, this approach could be applied to analogs of the target molecule.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are fundamental in modern synthesis. For instance, a derivative of this compound could be used to generate a sulfenate anion in situ, which can then participate in palladium-catalyzed arylations or allylations to form complex sulfoxides. mdpi.com

Reduction of Carboxylic Acids: Transition metal catalysts, particularly those based on palladium, can be employed for the highly selective reduction of carboxylic acids. researchgate.net

| Catalytic Transformation | Metal Catalyst (Example) | Description |

| Decarbonylative Thioetherification | Palladium | Couples carboxylic acids with thioesters to form sulfides, releasing CO. rsc.org |

| Allylic Sulfoxidation | Palladium | Catalyzes the reaction of sulfenate anions (from β-sulfinyl esters) with allylic acetates. mdpi.com |

| Decarbonylation to Olefins | Palladium, Nickel, Iridium | Converts aliphatic carboxylic acids into olefins via acyl C-O activation. rsc.org |

Organocatalytic Methods for Asymmetric Synthesis

Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations, avoiding the use of metals. mdpi.com This field has revolutionized the synthesis of chiral molecules, particularly those containing quaternary stereocenters, which are present in chiral analogs of this compound.

The key challenge in synthesizing chiral analogs of this compound is the enantioselective construction of the α,α-disubstituted stereocenter. Organocatalysis offers several strategies to achieve this:

Michael Addition: Chiral amine catalysts, such as proline derivatives (e.g., Jørgensen–Hayashi catalyst), or squaramide-based catalysts can promote the asymmetric conjugate addition of nucleophiles to α,β-unsaturated systems. figshare.comacs.org For instance, a Michael addition reaction could be employed to introduce one of the ethyl groups or a precursor to the mercapto group onto a prochiral substrate, thereby setting the stereochemistry of the quaternary center.

Aldol and Mannich Reactions: These classic C-C bond-forming reactions can be rendered highly enantioselective using organocatalysts, providing access to complex chiral building blocks that could be elaborated into the target structure. figshare.com

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, often derived from Cinchona alkaloids, can mediate the asymmetric alkylation of pronucleophiles, offering a direct route to constructing chiral quaternary carbons.

These methods are particularly powerful for creating optically active α,α-disubstituted α-amino acids, and the same principles can be applied to the synthesis of α,α-disubstituted α-mercapto acids. figshare.com

| Organocatalytic Reaction | Catalyst Type (Example) | Application |

| Asymmetric Michael Addition | Diarylprolinol silyl ethers | Construction of chiral quaternary centers by addition to α,β-unsaturated aldehydes. figshare.com |

| Asymmetric Conjugate Addition | Cinchona alkaloid derivatives | Enantioselective addition of azide or cyanide to nitroalkenes or enones. mdpi.com |

| Asymmetric α-Functionalization | Amine-squaramide catalysts | C-C bond formation with vinyl ketones to create quaternary barbituric acids. acs.org |

Enzymatic Synthesis and Biocatalysis for Selective Transformations

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally friendly conditions. nih.gov For this compound, enzymes could be employed for both its synthesis and its selective modification.

Kinetic Resolution: For a racemic mixture of this compound or its ester precursor, lipases are highly effective at catalyzing the enantioselective esterification or hydrolysis. researchgate.net This would allow for the separation of the two enantiomers, providing access to optically pure forms of the compound. The small steric difference between the two ethyl groups would present a challenge for enzymatic recognition, but screening various lipases could identify an effective biocatalyst. researchgate.net

Reduction of the Carboxyl Group: Carboxylic acid reductases (CARs) are a class of enzymes that can reduce carboxylic acids to their corresponding aldehydes with high specificity, using ATP and NADPH as cofactors. nih.gov This transformation would convert this compound into 2-ethyl-2-mercapto-butanal, a versatile synthetic intermediate.

Transamination/Deamination: While the target molecule is a mercapto acid, related α-keto acid precursors could be converted into chiral α-amino acids using transaminases. These amino acids could then potentially be converted to the corresponding mercapto analogs. Conversely, amino acid deaminases could convert an amino acid into a keto acid. mdpi.com

The merging of enzymatic steps with traditional chemical synthesis can create highly efficient and sustainable routes to complex chiral molecules. nih.gov

| Biocatalytic Approach | Enzyme Class (Example) | Potential Transformation |

| Enantioselective Esterification | Lipases | Kinetic resolution of racemic this compound to yield enantiopure acid/ester. researchgate.net |

| Carboxylic Acid Reduction | Carboxylic Acid Reductases (CARs) | Selective reduction of the carboxyl group to an aldehyde. nih.gov |

| Transesterification | Acyltransferases | Synthesis of various esters from the carboxylic acid in aqueous media. nih.gov |

Advanced Synthetic Techniques for this compound and Derivatives

Modern synthetic methodologies provide efficient and elegant routes to complex molecules. For a target such as this compound, which features a quaternary carbon with both a carboxyl and a thiol group, advanced techniques can offer advantages in terms of atom economy, reaction time, and scalability.

Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. scribd.comresearchgate.net Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly powerful for creating molecular diversity. mdpi.comsciforum.netnih.govnih.gov

A potential approach for synthesizing derivatives of this compound could involve a thio-Ugi reaction . The classical Ugi four-component reaction (Ugi-4CR) typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide. nih.govnih.gov By replacing the carboxylic acid with a thiocarboxylic acid, a thio-Ugi reaction can be performed, leading to the formation of endothiopeptides. researchgate.net This strategy allows for the direct incorporation of a sulfur atom into the product.

To conceptualize a pathway to a derivative of this compound, one could envision a reaction between butan-2-one (as the ketone component), an appropriate amine, an isocyanide, and a suitable thiocarboxylic acid. While this would not directly yield the target compound, it demonstrates a plausible MCR strategy for assembling the core structure.

Another relevant MCR is the Passerini three-component reaction (P-3CR) , which combines a carbonyl compound, a carboxylic acid, and an isocyanide to furnish α-acyloxycarboxamides. mdpi.comsciforum.net While the direct incorporation of a thiol group is not a feature of the classic Passerini reaction, modifications or subsequent transformations of the resulting products could be envisioned to introduce the desired sulfur functionality.

The following table summarizes hypothetical parameters for MCRs that could be adapted for the synthesis of mercapto-butyric acid derivatives.

| Reaction Type | Potential Reactants for Analogous Synthesis | Typical Solvents | Potential Product Class |

| Thio-Ugi Reaction | Butan-2-one, Ammonia, an Isocyanide, Thiocarboxylic Acid | Methanol, Ethanol | α-acylamino-thioamides |

| Passerini Reaction | Butan-2-one, a Carboxylic Acid, an Isocyanide | Dichloromethane, THF | α-acyloxycarboxamides |

Continuous-flow chemistry has emerged as a powerful technology for chemical synthesis, offering enhanced safety, scalability, and control over reaction parameters compared to traditional batch processes. scielo.br This methodology could be particularly advantageous for the synthesis of this compound and its derivatives, especially for reactions that are highly exothermic or involve unstable intermediates.

A key transformation in a potential synthesis of the target molecule would be the α-alkylation and α-thiolation of a carboxylic acid derivative. Continuous-flow systems have been successfully employed for the α-alkylation of esters via the formation of lithium enolate intermediates. researchgate.net Similarly, a continuous-flow approach has been developed for the synthesis of α-trifluoromethylthiolated esters and amides from carboxylic acids. acs.org

A hypothetical continuous-flow process for a derivative of this compound could involve the following steps:

Enolate Formation: A butyric acid ester is pumped and mixed with a strong base, such as lithium diisopropylamide (LDA), in a microreactor to generate the enolate.

Ethyl-Group Introduction: The enolate stream is then merged with a stream of an ethylating agent (e.g., ethyl iodide) in a second reactor.

Thiolation: The resulting α-ethylated ester could then be subjected to a subsequent in-line thiolation step.

The precise control of residence time and temperature in a flow reactor minimizes the formation of byproducts and allows for the safe handling of reactive intermediates. researchgate.net

| Process Step | Reactants | Typical Temperature Range | Typical Residence Time |

| Enolate Formation | Butyric acid ester, LDA | -78 to 25 °C | < 1 minute |

| α-Alkylation | Enolate, Ethyl iodide | -78 to 25 °C | 1 - 10 minutes |

| α-Thiolation | α-Alkylated ester, Thiolating agent | 0 to 50 °C | 5 - 20 minutes |

Photochemical methods offer unique opportunities for bond formation under mild conditions. A prominent example is the photoinitiated thiol-ene reaction , which involves the radical-mediated addition of a thiol to an alkene. nih.govmdpi.com This reaction is highly efficient and proceeds with high atom economy. A potential photochemical route to a derivative of this compound could involve the synthesis of 2-ethyl-2-butenoic acid, followed by a photoinitiated radical addition of a thiol across the double bond.

More directly, recent advances have demonstrated the direct conversion of carboxylic acids to free thiols via photocatalysis . rsc.orgnih.gov This approach utilizes an acridine-type photocatalyst and a thionocarbonate reagent to achieve the thiolation of alkyl radicals generated from the decarboxylation of carboxylic acids. rsc.orgnih.gov Applying this methodology to 2-ethylbutyric acid could, in principle, lead to the formation of the corresponding thiol, although the introduction of the thiol at the α-position would require a different strategy.

Electrochemical synthesis provides another avenue for the generation of reactive intermediates under controlled conditions. Anodic oxidation can be used to generate carbocations from carboxylic acids through a process known as the Hofer-Moest reaction. nih.gov While direct electrochemical α-thiolation of carboxylic acids is not well-documented, electrochemical methods have been employed for the synthesis of unnatural amino acids via anodic decarboxylation of N-acetylamino malonic acid derivatives. nih.gov This demonstrates the potential of electrochemistry to effect transformations at the α-position of carboxylic acid derivatives.

The following table outlines conceptual parameters for these advanced techniques.

| Technique | Conceptual Application | Key Reagents/Conditions | Potential Advantage |

| Photochemical Thiol-Ene | Addition of H₂S or a thiol to an α,β-unsaturated carboxylic acid precursor | Photoinitiator, UV light | High efficiency and atom economy |

| Photocatalytic Thiolation | Direct conversion of a suitable carboxylic acid precursor | Acridine photocatalyst, thionocarbonate reagent | Direct C-S bond formation |

| Electrochemical Oxidation | Generation of an α-carbocation from a carboxylic acid derivative for subsequent trapping with a sulfur nucleophile | Anodic oxidation, undivided cell | Mild reaction conditions, avoidance of harsh chemical oxidants |

Reaction Mechanisms and Reactivity Profiles of 2 Ethyl 2 Mercapto Butyric Acid

Mechanistic Investigations of Thiol Reactivity

The thiol group (-SH) is a versatile functional group known for its nucleophilic character, its ability to participate in radical reactions, and its capacity to coordinate with metal ions.

Nucleophilic Properties of the Mercapto Group

The sulfur atom of the mercapto group in 2-ethyl-2-mercapto-butyric acid possesses lone pairs of electrons, rendering it nucleophilic. Thiols are generally considered good nucleophiles in various reactions. google.com The nucleophilicity of the thiol is enhanced upon deprotonation to form the thiolate anion (RS⁻), which is a much stronger nucleophile. google.commolaid.com

The reactivity of the thiol as a nucleophile is, however, subject to steric hindrance from the two ethyl groups and the carboxylic acid group on the same carbon atom. This steric crowding can impede the approach of electrophiles to the sulfur atom, potentially slowing down reaction rates compared to less hindered thiols.

Radical Reactions Involving the Thiol Functionality

Thiols are well-known for their participation in radical reactions. The relatively weak S-H bond can undergo homolytic cleavage when exposed to radical initiators or light, forming a thiyl radical (RS•). libretexts.orgnih.gov These thiyl radicals are key intermediates in various chemical transformations.

Thiyl radicals can participate in chain reactions, such as the thiol-ene reaction, where they add across a carbon-carbon double bond. nih.govmdpi.com They can also abstract hydrogen atoms from other molecules, propagating a radical chain. libretexts.orgnih.gov The stability of the resulting carbon-centered radical influences the reaction pathway. In the context of this compound, the tertiary nature of the carbon bearing the sulfur atom means that a tertiary radical would be formed upon addition to an unsaturated system, which is a relatively stable radical species.

The ability of thiols to donate a hydrogen atom makes them effective radical scavengers. While specific data for this compound is not available, other mercapto compounds have demonstrated significant radical scavenging activity. pearson.com

Role of the Thiol in Chelation and Complex Formation

The thiol group, in conjunction with the carboxylic acid group, can act as a bidentate ligand, chelating to metal ions. The soft nature of the sulfur atom makes it a good ligand for soft metal ions like mercury, lead, and cadmium. mdpi.com The carboxylate group, being a hard ligand, can coordinate with a variety of metal ions.

The formation of a stable five- or six-membered ring through chelation enhances the stability of the metal complex. In the case of this compound, the proximity of the thiol and carboxylate groups allows for the formation of a five-membered chelate ring with a metal ion. The effectiveness of chelation is influenced by the pH of the solution, which dictates the protonation state of both the thiol and carboxylic acid groups.

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group (-COOH) is characterized by its acidic proton and the electrophilicity of its carbonyl carbon.

Acid-Base Equilibria and Carboxylate Formation

Carboxylic acids are weak acids that can donate a proton to establish an equilibrium with their conjugate base, the carboxylate anion.

R-COOH + H₂O ⇌ R-COO⁻ + H₃O⁺

The formation of the carboxylate anion is crucial for many of its reactions, as it is a better nucleophile than the neutral carboxylic acid.

Acyl Substitution Mechanisms in Derivatives (e.g., Ester Hydrolysis, Amide Formation)

The carbonyl carbon of the carboxylic acid and its derivatives is electrophilic and can undergo nucleophilic acyl substitution. However, the hydroxyl group of a carboxylic acid is a poor leaving group, making direct substitution difficult. Therefore, the carboxylic acid is often activated, or the reaction is carried out under conditions that favor the substitution.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst (like concentrated sulfuric acid) would lead to the formation of an ester. This is a reversible process known as Fischer esterification. The mechanism involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. Subsequent proton transfers and elimination of a water molecule yield the ester.

Amide Formation: The direct reaction of this compound with an amine to form an amide is generally unfavorable and requires high temperatures. More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or an anhydride (B1165640), or a coupling agent is used. The amine then acts as a nucleophile, attacking the carbonyl carbon and displacing the leaving group to form the amide.

The Enigmatic Reactivity of 2-Ethyl-2-mercaptobutyric Acid: A Scientific Inquiry

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings on the reaction mechanisms, stereoselectivity, and thermodynamic profiles of 2-ethyl-2-mercaptobutyric acid remain elusive. This particular branched-chain mercaptocarboxylic acid appears to be a compound of limited scholarly investigation, resulting in a notable absence of published data for the specific reaction pathways and physicochemical properties requested.

The intended exploration of this article was to delve into the nuanced chemical behavior of 2-ethyl-2-mercaptobutyric acid, focusing on the influence of its unique structural features on its reactivity. The planned sections and subsections were designed to provide a thorough analysis based on established research. However, the foundational scientific studies required to populate these sections are not present in the public domain or scholarly archives.

This scarcity of information prevents a detailed discussion on the following topics:

Reaction Mechanisms and Reactivity Profiles: Without experimental data, any description of reaction mechanisms would be purely speculative, based on the general principles of reactivity for thiols and carboxylic acids, rather than specific evidence for the target molecule.

Influence of 2-Ethyl Branching on Stereoselectivity and Reactivity: The steric and electronic effects of the 2-ethyl group are critical in determining reaction outcomes. However, in the absence of studies on diastereoselective and enantioselective reactions involving 2-ethyl-2-mercaptobutyric acid, a meaningful analysis cannot be constructed.

Intramolecular Cyclization and Rearrangement Reactions: While the structure of 2-ethyl-2-mercaptobutyric acid suggests the potential for intramolecular reactions, no studies documenting such transformations have been identified.

Studies of Reaction Kinetics and Thermodynamics: Quantitative data on reaction rates and thermodynamic parameters are fundamental to understanding the feasibility and dynamics of chemical transformations. Such data for 2-ethyl-2-mercaptobutyric acid is not available in the reviewed literature.

In light of the current body of scientific knowledge, a detailed and accurate article on the chemical reactivity of 2-ethyl-2-mercaptobutyric acid, as per the requested outline, cannot be generated. Further empirical research is necessary to elucidate the chemical properties and reaction behaviors of this compound.

Table of Compounds

As no specific reactions or related compounds could be discussed, a table of compounds is not applicable.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for isolating 2-ethyl-2-mercaptobutyric acid from complex mixtures and for assessing its purity. The choice of technique is determined by the volatility and chemical nature of the compound or its derivatives.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For a compound like 2-ethyl-2-mercaptobutyric acid, which is a short-chain fatty acid (SCFA), derivatization is often necessary to increase its volatility and thermal stability for GC analysis. nih.gov

Derivatization: A common approach involves converting the carboxylic acid to a more volatile ester, such as its ethyl ester. This process not only enhances volatility but can also improve chromatographic peak shape and sensitivity. Another method to prevent the loss of volatile SCFAs during sample preparation is to convert them into their sodium salts. nih.gov Furthermore, chemical derivatization with reagents like N-methylbenzylamine-d0/d3 can significantly increase sensitivity for GC-MS analysis. nih.gov

GC-MS Analysis: When coupled with a mass spectrometer (MS), GC provides a robust method for both separation and identification. The GC separates the derivatized 2-ethyl-2-mercaptobutyric acid from other components in the sample mixture. As the separated component elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum that can be used to confirm the identity of the compound. nih.gov The mass spectrum of the ethyl ester of 2-methylbutyric acid, a structurally similar compound, shows characteristic fragmentation patterns that aid in its identification. nist.gov

Table 1: GC-MS Data for Structurally Similar Compounds

| Compound | Key Mass Fragments (m/z) |

|---|

This table presents data for a structurally related compound, illustrating the type of information obtained from GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives

For non-volatile derivatives or when analyzing the compound in its native form, High-Performance Liquid Chromatography (HPLC) is the method of choice. sielc.comsielc.com HPLC is particularly useful for separating compounds in a liquid mobile phase, making it suitable for a wider range of derivatives and for analyzing samples in complex matrices. unimi.it

Derivatization for LC-MS: While 2-ethyl-2-mercaptobutyric acid can be analyzed directly, derivatization is often employed to enhance detection sensitivity and chromatographic performance in LC-MS. ddtjournal.com Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to derivatize the carboxylic acid group, leading to derivatives that are more readily ionized in the mass spectrometer. nih.gov This derivatization allows for confident quantification and overcomes issues related to the volatility of the underivatized acid. unimi.it

LC-MS/MS Analysis: The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity. nih.gov In a typical LC-MS/MS workflow, the derivatized 2-ethyl-2-mercaptobutyric acid is separated on a reverse-phase column and then detected by the mass spectrometer. The use of multiple reaction monitoring (MRM) allows for highly specific and sensitive quantification of the target analyte. ddtjournal.com For instance, the 3-NPH derivatives of short-chain fatty acids yield a prominent product ion at m/z 137 in MS/MS, which is characteristic of the derivatizing agent. unimi.it

Table 2: HPLC Parameters for Related Compounds

| Compound | Column | Mobile Phase | Detection |

|---|---|---|---|

| 2-Ethyl-2-hydroxybutyric acid | Newcrom R1 | Acetonitrile, Water, Formic Acid sielc.com | MS sielc.com |

This table provides examples of HPLC conditions used for the analysis of structurally similar compounds.

Chiral Chromatography for Enantiomeric Separation

Since 2-ethyl-2-mercaptobutyric acid possesses a chiral center, the separation of its enantiomers is critical for understanding its stereospecific properties. Chiral chromatography is the primary technique used for this purpose.

Chiral Stationary Phases (CSPs): The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the chiral separation of various acidic compounds. researchgate.net Another approach involves using protein-based columns, such as an alpha 1-acid glycoprotein (B1211001) (AGP) column. nih.gov

Method Development: The development of a successful chiral separation method involves optimizing several parameters, including the mobile phase composition (type and concentration of organic modifier, ionic strength, and pH), column temperature, and flow rate. researchgate.netnih.gov For example, studies on the chiral separation of ethyl 2-methylbutanoate, a related ester, have been successfully performed using chiral gas chromatography with a β-cyclodextrin-based column. nih.gov

Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are fundamental for elucidating the precise chemical structure of 2-ethyl-2-mercaptobutyric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-ethyl-2-mercaptobutyric acid, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the two ethyl groups and the thiol proton. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the presence and connectivity of these groups. For example, in the structurally similar 2-ethylbutyric acid, the proton on the alpha-carbon appears as a multiplet, while the methyl and methylene (B1212753) protons of the ethyl groups show characteristic triplet and quartet patterns, respectively. chemicalbook.comazom.com

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule. docbrown.info Each unique carbon atom in 2-ethyl-2-mercaptobutyric acid would give a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is indicative of its electronic environment. libretexts.org For instance, the carbonyl carbon of the carboxylic acid would appear at a significantly downfield chemical shift (typically 170-185 ppm). The carbon atom attached to the sulfur atom would also have a characteristic chemical shift. In 2-ethylbutyric acid, four distinct carbon signals are observed, confirming the presence of four unique carbon environments. chemicalbook.com

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Ethylbutyric Acid

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C=O | ~184 chemicalbook.com |

| C-2 | ~48 |

| -CH₂- | ~26 |

This table shows the ¹³C NMR chemical shifts for the structurally related compound 2-ethylbutyric acid, which can be used to predict the spectrum of 2-ethyl-2-mercaptobutyric acid.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural information by showing correlations between different nuclei. A COSY spectrum would reveal which protons are coupled to each other, helping to piece together the fragments of the molecule. An HSQC spectrum would show correlations between protons and the carbon atoms they are directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show longer-range correlations between protons and carbons, further confirming the molecular structure. bmrb.io

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their vibrational frequencies. iitm.ac.in

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups absorb at characteristic frequencies. For 2-ethyl-2-mercaptobutyric acid, the IR spectrum would be expected to show:

A broad O-H stretching band from the carboxylic acid group, typically in the region of 3300-2500 cm⁻¹. libretexts.orgcore.ac.uk

A strong C=O stretching band from the carbonyl group of the carboxylic acid, usually around 1760-1690 cm⁻¹. libretexts.orgcore.ac.uk

A C-O stretching band in the 1320-1210 cm⁻¹ region. libretexts.org

A weak S-H stretching band from the thiol group, which typically appears around 2600-2550 cm⁻¹.

C-H stretching and bending vibrations from the alkyl groups. copbela.org

Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations by measuring the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds, such as the S-H and C-S bonds, which may show weak signals in the IR spectrum. The Raman spectrum of 2-ethyl-2-mercaptobutyric acid would complement the IR data, providing a more complete picture of the functional groups present. For instance, the Raman spectrum of 2-ethylhexanoic acid, another branched-chain carboxylic acid, provides characteristic peaks for the alkyl groups. researchgate.netchemicalbook.com

Table 4: Characteristic IR Absorption Frequencies

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) libretexts.orgcore.ac.uk |

| Carbonyl | C=O stretch | 1760-1690 (strong) libretexts.orgcore.ac.uk |

| Thiol | S-H stretch | 2600-2550 (weak) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure mass to several decimal places. This precision allows for the determination of a compound's elemental formula.

For 2-ethyl-2-mercapto-butyric acid, with a chemical formula of C₆H₁₂O₂S, the theoretical monoisotopic mass can be calculated with high precision. This calculated value serves as a benchmark for experimental determination via HRMS. The technique is capable of distinguishing between molecules that have the same nominal mass but different elemental compositions (isobars), thus providing a high degree of confidence in the compound's identity. In a research setting, an HRMS instrument, such as an Orbitrap or a time-of-flight (TOF) analyzer, would be calibrated, and the sample of this compound would be introduced, often following chromatographic separation. The resulting mass spectrum would show the mass-to-charge ratio (m/z) of the ionized molecule, and this experimental value is compared against the theoretical calculation. A small mass error, typically in the low parts-per-million (ppm) range, confirms the elemental composition.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₂O₂S |

| Theoretical Monoisotopic Mass ( g/mol ) | 148.05580 |

| Typical HRMS Instrument | Orbitrap or TOF Mass Analyzer |

| Expected Experimental Mass ( g/mol ) | 148.05580 ± error |

Advanced Structural Characterization Techniques

X-ray crystallography is a powerful technique that provides the definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. However, the technique requires a well-ordered single crystal, which can be challenging to obtain for some molecules, particularly those that are liquids or oils at room temperature or have flexible conformations, such as this compound.

The this compound molecule possesses a stereogenic center at the C2 carbon atom, meaning it exists as a pair of enantiomers. Circular Dichroism (CD) spectroscopy is a vital technique for studying such chiral molecules. It measures the differential absorption of left and right circularly polarized light, a property that is non-zero only for chiral substances.

In the analysis of this compound, each enantiomer would produce a CD spectrum that is an exact mirror image of the other. nih.gov The sign of the observed Cotton effects in the spectrum can be correlated to the absolute configuration (R or S) at the chiral center, often through comparison with theoretical calculations or with structurally similar compounds of known configuration mdpi.com. Furthermore, the magnitude of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. nih.gov A racemic mixture, containing equal amounts of both enantiomers, is CD-silent. This makes CD spectroscopy a rapid and non-destructive method for determining the enantiopurity of a sample, which is a critical parameter in many areas of chemical research. nih.gov The technique typically requires millimolar or lower concentrations, making it suitable even when sample quantities are limited. nih.gov

Quantitative Analytical Method Development and Validation for Research Applications

Developing a method to accurately detect and quantify this compound in a complex matrix, such as biological fluids (e.g., serum) or environmental samples, presents analytical challenges due to the presence of numerous interfering substances. A robust method typically involves liquid chromatography coupled with mass spectrometry (LC-MS).

The development process begins with optimizing sample preparation to extract the analyte and remove matrix components. This could involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) using a cartridge that selectively retains the analyte. For instance, a method could involve extraction of an acidified sample followed by cleanup on an alumina (B75360) cartridge capes.gov.br.

Chromatographic separation is then optimized to resolve this compound from isomers and other matrix components. A reversed-phase C18 column is often a starting point, with adjustments to the mobile phase (e.g., acetonitrile/water with a pH modifier like formic acid) to achieve a sharp peak shape and adequate retention.

For detection, high-resolution mass spectrometry (HRAM-MS) in a targeted mode like Parallel Reaction Monitoring (PRM) offers excellent selectivity and sensitivity. ecu.edu.au In PRM, the high-resolution precursor ion is selected and fragmented, and all resulting fragment ions are detected at high resolution, allowing for confident quantification even in a complex background. ecu.edu.au An isotopically labeled internal standard, such as ¹³C- or ²H-labeled this compound, would ideally be used to correct for matrix effects and variations in extraction recovery and instrument response.

Once a quantitative method is developed, it must be validated to ensure it is reliable, reproducible, and fit for its intended purpose. The validation process is guided by internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline. fda.goveuropa.eueuropa.eu The core validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by analyzing blank matrix samples and spiked samples to show that there are no interfering peaks at the retention time of the analyte. For MS-based methods, the high selectivity of monitoring specific precursor-product ion transitions provides strong evidence of specificity. europa.eu

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards at different concentrations (e.g., a calibration curve with 5-8 points) and performing a linear regression analysis. The correlation coefficient (r) or coefficient of determination (R²) should be close to 1.

Accuracy: The closeness of the test results to the true value. It is determined by analyzing samples with known concentrations (e.g., spiked blank matrix at low, medium, and high levels of the calibration range) and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Analysis conducted by different analysts, on different days, or with different equipment. Precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

Table 2: Summary of Typical Method Validation Parameters and Acceptance Criteria (ICH Q2(R2))

| Validation Parameter | Assessment Method | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Analysis of blank and spiked matrix | No significant interference at the analyte's retention time and m/z. |

| Linearity | Calibration curve with standards | Coefficient of determination (R²) ≥ 0.99 |

| Range | Confirmed by linearity, accuracy, and precision | The interval between upper and lower concentrations demonstrating acceptable performance. |

| Accuracy | Recovery of spiked samples (e.g., 3 concentrations, n=3) | Typically 80-120% recovery, may vary based on concentration. |

| Precision (Repeatability & Intermediate) | RSD of replicate analyses (e.g., n=6) | Typically RSD ≤ 15% (≤ 20% at the lower limit of quantitation). |

Theoretical and Computational Chemistry Investigations of 2 Ethyl 2 Mercapto Butyric Acid

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 2-ethyl-2-mercapto-butyric acid, these calculations would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

Electronic Structure Elucidation (HOMO-LUMO analysis, Charge Distribution)

A critical aspect of QM calculations is the elucidation of a molecule's electronic structure. This involves determining the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests a molecule is more reactive. Furthermore, analysis of the charge distribution would reveal the electrostatic potential of the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting how the molecule will interact with other chemical species.

Conformational Analysis and Energy Landscapes

Due to the presence of rotatable single bonds, this compound can exist in various three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to map the energy landscape that interconnects them. This involves calculating the potential energy as a function of specific dihedral angles within the molecule. Understanding the preferred conformations is essential, as the molecule's shape significantly influences its physical and biological properties.

Vibrational Spectroscopy Predictions (IR, Raman)

Quantum mechanical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By simulating these spectra, researchers can aid in the interpretation of experimental data, allowing for a more precise assignment of spectral features to specific molecular motions (stretching, bending, etc.). This would be particularly useful for identifying the characteristic vibrations of the thiol (-SH) and carboxylic acid (-COOH) functional groups within this compound.

Reaction Pathway Modeling and Transition State Analysis

QM methods are powerful tools for investigating chemical reactions. For this compound, this could involve modeling its synthesis, decomposition, or reactions with other molecules. By mapping the potential energy surface of a reaction, it is possible to identify the lowest energy pathway from reactants to products. A crucial part of this is locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the rate of the reaction.

Molecular Dynamics (MD) Simulations

While QM methods are excellent for studying the properties of a single molecule or small molecular systems, molecular dynamics simulations are employed to understand the behavior of molecules over time, particularly in a condensed phase (like a solution).

Solvent Interaction Studies (e.g., Hydrogen Bonding, Solubility Prediction)

The properties and behavior of this compound would be significantly influenced by its environment, especially in the presence of a solvent. MD simulations can model the interactions between the solute (this compound) and solvent molecules. A key focus would be on hydrogen bonding, as both the thiol and carboxylic acid groups can act as hydrogen bond donors and acceptors. These simulations can provide detailed information about the structure of the solvation shell around the molecule and can be used to predict its solubility in different solvents.

Conformational Behavior in Different Environments

The conformational landscape of a molecule is critical to understanding its physical, chemical, and biological properties. For thiol-containing carboxylic acids like this compound, computational methods are invaluable for exploring the potential energy surface and identifying stable conformers. The presence of flexible single bonds allows for a variety of spatial arrangements of the constituent atoms.

Theoretical studies on similar molecules, such as thioacetic acid, have been performed using density functional theory (DFT). These studies reveal the existence of different tautomeric and conformational isomers. For thiocarboxylic acids, two primary tautomers exist: the thiol form (RC(O)SH) and the thione form (RC(S)OH), with the thiol form generally being more stable. wikipedia.org

Within the more stable thiol form, different conformations can arise from rotation around single bonds. For instance, in thioacetic acid, syn and anti conformers are identified, with the syn conformer being more stable. dergipark.org.tr The energy difference between these conformers can be calculated, and their equilibrium populations can be estimated using Boltzmann statistics. dergipark.org.tr The surrounding environment, such as the solvent, can significantly influence the relative stability of these conformers. While gas-phase calculations provide a baseline, including solvent effects, either explicitly with solvent molecules or implicitly through continuum models, is crucial for accurately representing the conformational preferences in solution. researchgate.net For example, two-dimensional infrared (2D-IR) spectroscopy studies on formic acid in aqueous solution have experimentally confirmed the existence of distinct conformers, highlighting the importance of the solvent environment in determining molecular geometry. acs.org

Table 1: Calculated Relative Energies of Thioacetic Acid Conformers

| Tautomer/Conformer | Method | Basis Set | Relative Energy (kJ mol⁻¹) | Population at 298.15 K (%) |

| syn-thiol | DFT (B3LYP) | 6-311++G(d,p) | 0.00 | 93.75 |

| anti-thiol | DFT (B3LYP) | 6-311++G(d,p) | 6.7 | 6.25 |

| syn-thione | DFT (B3LYP) | 6-311++G(d,p) | > 27 | < 0.01 |

| anti-thione | DFT (B3LYP) | 6-311++G(d,p) | > 27 | < 0.01 |

Data derived from theoretical studies on thioacetic acid and presented for illustrative purposes. dergipark.org.tr

Ligand-Protein Interaction Simulations (Mechanistic Binding Studies)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a small molecule (ligand) and a protein. researchgate.netmdpi.com These methods are fundamental in drug discovery and for understanding biological processes at a molecular level. youtube.com For a molecule like this compound, these simulations can elucidate its potential binding modes within a protein's active site.

The docking process involves sampling a multitude of orientations and conformations of the ligand within the protein's binding pocket to identify the most favorable binding pose, which is typically estimated using a scoring function. mdpi.com The accuracy of these predictions can be enhanced by considering the flexibility of the protein, especially for those that undergo significant conformational changes upon ligand binding. nih.gov

Following docking, molecular dynamics simulations can provide a more detailed and dynamic picture of the ligand-protein complex. nih.gov MD simulations track the movements of atoms over time, allowing for the assessment of the stability of the binding pose, the nature of the intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and ionic interactions), and the calculation of binding free energies. acs.orgajol.info For thiol-containing molecules, the sulfur atom can play a crucial role in binding, potentially forming specific interactions with amino acid residues in the protein.

Density Functional Theory (DFT) Studies for Ground State and Excited State Properties

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and properties of molecules. nih.gov It offers a good balance between computational cost and accuracy, making it suitable for studying molecules of the size of this compound.

DFT calculations can be employed to determine a wide range of ground-state properties, including optimized molecular geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties such as molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). nih.gov The MEP is particularly useful for identifying regions of a molecule that are prone to electrophilic or nucleophilic attack. nih.gov The energies of the HOMO and LUMO and their gap are important indicators of a molecule's chemical reactivity and kinetic stability.

For instance, DFT studies on mercaptosuccinic acid have been used to understand its role as a complexing agent. nih.gov These studies showed that the sulfur atom has a much stronger coordination capacity than other atoms in the molecule. nih.gov Furthermore, DFT can be used to study excited-state properties, providing insights into a molecule's UV-visible absorption spectrum and its photochemical behavior.

Computational Prediction of Reactivity and Selectivity

Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions. For thiol-containing compounds, a key aspect of their reactivity is the behavior of the thiol group. The acidity of the thiol proton (pKa) is a critical factor, as the thiolate anion is a much stronger nucleophile. nih.gov

DFT calculations can be used to compute various reactivity descriptors. These include thermodynamic parameters like bond dissociation energies (BDE), which are relevant for assessing antioxidant activity, and global reactivity descriptors derived from conceptual DFT, such as electronegativity, hardness, and the electrophilicity index. nih.gov These descriptors help in understanding and predicting the course of chemical reactions.

Automated computational workflows have been developed to screen the reactivity of thiols with other molecules, such as electrophilic olefins in Michael additions. researchgate.netnih.gov These workflows can model the reaction pathway, including intermediates and transition states, to predict reaction energies and barriers, thus providing a quantitative measure of reactivity. nih.gov Such approaches can be instrumental in predicting how a molecule like this compound might react in a given chemical environment.

Table 2: Computationally Predicted Reactivity Data for Selected Thiols

| Molecule | Property | Computational Method | Predicted Value |

| Allyl mercaptan | Bond Dissociation Energy (S-H) | DFT (B3LYP/cc-pVQZ) | 86 kcal/mol |

| Methanethiol | Reaction Energy (with methyl acrylate) | DFT | Exergonic |

This table presents illustrative data from computational studies on other thiol-containing compounds to demonstrate the types of reactivity predictions that can be made. nih.govnih.gov

Development of Force Fields and Computational Models for Thiol-Containing Carboxylic Acids

Molecular dynamics simulations rely on force fields, which are sets of parameters and mathematical functions that describe the potential energy of a system of atoms. uiuc.edu The accuracy of MD simulations is highly dependent on the quality of the force field used. acs.org Standard force fields like CHARMM, AMBER, and OPLS are widely used for biomolecular simulations and include parameters for common functional groups. nih.govnih.gov

However, for less common functional groups or for achieving higher accuracy, specific parameterization may be necessary. The development of force field parameters for a new molecule typically involves fitting the parameters to reproduce high-level quantum mechanical data and experimental results (e.g., liquid density, heat of vaporization). nih.gov For thiol-containing carboxylic acids, it is crucial to accurately model the parameters associated with the sulfur atom, including its van der Waals properties, partial atomic charges, and the torsional parameters for rotation around bonds involving sulfur.

Recent advancements in force field development include the creation of polarizable force fields, such as the Drude polarizable force field. nih.gov These force fields explicitly account for electronic polarization, offering a more physically realistic description of intermolecular interactions, which can be particularly important for systems containing polar or charged functional groups like carboxylic acids and thiols. nih.gov The development of reactive force fields also allows for the simulation of chemical reactions, such as bond formation and breaking, within the framework of classical molecular dynamics. researchgate.net

Biochemical and Biological Pathway Interrogations Involving 2 Ethyl 2 Mercapto Butyric Acid

Enzymatic Transformations of Butyric Acid Derivatives and Thiol Compounds

The metabolic fate of 2-ethyl-2-mercapto-butyric acid is not extensively documented in publicly available scientific literature. However, by examining the enzymatic pathways that process structurally similar compounds—namely, butyric acid derivatives and thiol-containing molecules—we can infer potential biochemical transformations.

Role of Butyrate (B1204436) Kinase and Related Enzymes in Metabolizing Butyric Acid Analogs

Butyrate kinase is a key enzyme in the metabolism of short-chain fatty acids, catalyzing the phosphorylation of butyrate to form butyryl-phosphate. wikipedia.org This reaction is a critical step in both the production and utilization of butyrate, particularly in the gut microbiota. wikipedia.orgyoutube.com The substrate specificity of butyrate kinase is not strictly limited to butyrate. For instance, the butyrate kinase from Clostridium acetobutylicum demonstrates high activity with both butyrate and valerate, and can also process isobutyrate, propionate (B1217596), and isovalerate. nih.govresearchgate.net Similarly, butyrate kinase 2 (Buk2) from Thermotoga maritima can phosphorylate butyrate, isobutyrate, valerate, and 2-methylbutyrate. nih.gov

The ability of these enzymes to accommodate substitutions on the butyrate molecule suggests that this compound could potentially serve as a substrate, albeit likely with different kinetics compared to butyrate. The presence of both an ethyl group and a mercapto group at the C2 position would introduce significant steric and electronic changes that could influence its binding to the active site and the subsequent phosphorylation.

| Enzyme | Organism | Substrates |

| Butyrate Kinase | Clostridium acetobutylicum | Butyrate, Valerate, Isobutyrate, Propionate, Isovalerate nih.govresearchgate.net |

| Butyrate Kinase 2 (Buk2) | Thermotoga maritima | Butyrate, Isobutyrate, Valerate, 2-Methylbutyrate nih.gov |

Investigation of Branched-Chain Fatty Acid Biosynthesis Pathways

Branched-chain fatty acids (BCFAs) are synthesized by fatty acid synthase (FASN) using branched-chain acyl-CoAs as primers. nih.govwikipedia.org The synthesis of BCFAs is initiated by the decarboxylation of α-keto acids derived from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. wikipedia.orgnih.gov For instance, the degradation of isoleucine produces 2-methylbutyryl-CoA, which can serve as a starter unit for the synthesis of anteiso-BCFAs. nih.gov

The structural similarity of this compound to the primers of BCFAs suggests a potential interaction with the enzymes of this pathway. It is conceivable that after conversion to its CoA derivative, 2-ethyl-2-mercapto-butyryl-CoA, it could be recognized by the fatty acid synthase complex. However, the presence of the thiol group introduces a reactive moiety not typically found in these biosynthetic pathways, which could lead to alternative reactions or inhibition of the enzymatic machinery. The promiscuity of FASN allows for the incorporation of various substrates, but the specific impact of a mercapto group at the branch point remains to be experimentally determined. nih.gov

Reactions Catalyzed by ω-Aminotransferases with Butyric Acid Derivatives

ω-Aminotransferases (ω-ATAs) are enzymes that catalyze the transfer of an amino group from a primary amino donor to a carbonyl acceptor. nih.gov While their primary substrates are amino acids and α-keto acids, some ω-ATAs exhibit broad substrate specificity and can accept a range of aliphatic and aromatic compounds. acs.orgnih.gov For example, an ω-transaminase from Aspergillus terreus has been shown to convert aliphatic substrates with a chain length of up to six carbons. nih.gov

The Mercapturic Acid Pathway and Biotransformation Mechanisms

The mercapturic acid pathway is a major detoxification route for a wide variety of electrophilic compounds. nih.govtandfonline.com This pathway involves the conjugation of the electrophile with the tripeptide glutathione (B108866) (GSH), followed by a series of enzymatic steps that ultimately lead to the formation of a mercapturic acid (an N-acetylcysteine S-conjugate), which is then excreted. tandfonline.comnih.gov

Formation of Glutathione S-Conjugates and Downstream Metabolites

The initial and rate-limiting step in the mercapturic acid pathway is the conjugation of the electrophilic substrate with the sulfhydryl group of GSH, a reaction catalyzed by glutathione S-transferases (GSTs). researchgate.netmdpi.com The resulting glutathione S-conjugate is subsequently metabolized by γ-glutamyltransferase and dipeptidases to yield a cysteine S-conjugate. nih.govnih.gov The final step is the N-acetylation of the cysteine S-conjugate by cysteine S-conjugate N-acetyltransferase to form the mercapturic acid. nih.govtandfonline.com

While this compound itself is a thiol, its potential biotransformation could generate electrophilic intermediates that would then be substrates for the mercapturic acid pathway. For instance, oxidation of the thiol group could lead to the formation of a sulfenic acid or other reactive species that would readily react with GSH.

Enzymatic Activity of Glutathione Transferases (GSTs) with Analogous Electrophiles

Glutathione transferases are a superfamily of enzymes that catalyze the conjugation of GSH with a diverse array of electrophilic substrates. nih.gov These substrates typically contain an electrophilic carbon, nitrogen, or sulfur atom. researchgate.net The catalytic mechanism involves the activation of the sulfhydryl group of GSH by a residue in the active site of the GST, increasing its nucleophilicity and facilitating its attack on the electrophilic substrate. nih.gov

Although this compound is not an electrophile, its metabolic products could be. For example, if the compound undergoes oxidation or other enzymatic transformations that introduce an electrophilic center, the resulting molecule would be a prime candidate for detoxification by GSTs. The broad substrate specificity of many GST isoforms makes it likely that they could handle a variety of such modified butyric acid derivatives. mdpi.comnih.gov

| Enzyme Family | Function | Potential Interaction with this compound or its Metabolites |

| Butyrate Kinases | Phosphorylation of short-chain fatty acids | Potential substrate, but activity likely altered by substitutions nih.govnih.gov |

| Fatty Acid Synthase (FASN) | Synthesis of fatty acids | Potential incorporation of its CoA derivative as a branched-chain primer nih.govnih.gov |

| ω-Aminotransferases | Transamination of amino and keto acids | Unlikely substrate for transamination; may act as an inhibitor nih.gov |

| Glutathione S-Transferases (GSTs) | Conjugation of electrophiles with glutathione | Detoxification of potential electrophilic metabolites mdpi.comnih.gov |

Role in the Processing of Xenobiotics and Endobiotics at a Mechanistic Level

Theoretically, the mercapto (-SH) group of this compound could participate in Phase II conjugation reactions, specifically through the mercapturic acid pathway. This pathway is a major route for the biotransformation and detoxification of a wide range of xenobiotics. sigmaaldrich.com In this process, the thiol group of glutathione conjugates with electrophilic xenobiotics, and subsequent enzymatic cleavage yields a cysteine conjugate that is then N-acetylated to form a mercapturic acid, which is excreted in the urine. However, direct evidence for this compound's involvement in this pathway is lacking.

Mechanistic Interactions with Cellular Components

Influence on Histone Modifications (e.g., Crotonylation, Butyrylation)

There is no direct scientific evidence to suggest that this compound influences histone modifications such as crotonylation and butyrylation. These post-translational modifications are typically influenced by the availability of short-chain acyl-CoA molecules, such as butyryl-CoA and crotonyl-CoA. nih.govnih.gov

Butyrate, a structurally related short-chain fatty acid, is a well-known inhibitor of histone deacetylases (HDACs). nih.gov By inhibiting HDACs, butyrate can lead to an increase in histone acetylation and also promote other acylations like crotonylation. nih.gov This is because HDACs can remove a variety of acyl groups from histones, not just acetyl groups. nih.gov While the butyric acid backbone is present in this compound, the presence of the ethyl and mercapto groups at the alpha-carbon would likely alter its chemical properties and its ability to interact with HDACs. Without specific research, any potential role in histone modification remains speculative.

Potential as Enzyme Inhibitors or Activators (Mechanism of Action Studies)

Currently, there are no specific mechanism of action studies that have identified this compound as an inhibitor or activator of any particular enzyme.

In general, small molecules can inhibit or activate enzymes through various mechanisms, including competitive, non-competitive, or uncompetitive binding to the enzyme's active site or allosteric sites. The specific chemical structure of this compound, with its carboxylic acid and thiol groups, presents possibilities for interaction with enzyme functional groups. For instance, the thiol group could potentially interact with metal ions in metalloenzymes or form disulfide bonds. However, without experimental data, these are only theoretical possibilities.

Role in Microbial Metabolic Pathways

Investigation of Bacterial Fermentation Pathways Involving Butyric Acids

Bacterial fermentation pathways that produce butyric acid are well-characterized, particularly in anaerobic bacteria like those from the genus Clostridium. hmdb.camedchemexpress.comhmdb.ca These pathways typically involve the conversion of pyruvate, derived from glycolysis, into butyryl-CoA, which is then converted to butyric acid. hmdb.ca

There is no information available to indicate that this compound is a natural product of any known bacterial fermentation pathway. The biosynthesis of this specific branched and sulfur-containing fatty acid would likely require a unique set of enzymes not found in the typical butyric acid fermentation pathways.

Effects on Microbial Growth and Metabolism (Mechanistic Studies)

There are no mechanistic studies available that detail the effects of this compound on microbial growth and metabolism.